REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([C:6]([NH:8][C:9]2[C:10]([NH:15][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)=[N:11][CH:12]=[CH:13][CH:14]=2)=O)=[CH:4][CH:3]=1>C(O)CO>[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([C:6]2[N:15]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)[C:10]3=[N:11][CH:12]=[CH:13][CH:14]=[C:9]3[N:8]=2)=[CH:4][CH:3]=1
|
Name
|
4-chloro-N-[2-[(2-pyridinylmethyl)amino]-3-pyridinyl]benzamide
|
Quantity
|
14.65 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)NC=2C(=NC=CC2)NCC2=NC=CC=C2)C=C1
|
Name
|
|
Quantity
|
145 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed several times with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropanol/water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum at 70° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NC=2C(=NC=CC2)N1CC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.36 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |